molecular formula C24H26N4O3 B2701839 N-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3-pentyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide CAS No. 2034355-36-5

N-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3-pentyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide

Cat. No. B2701839
CAS RN: 2034355-36-5
M. Wt: 418.497
InChI Key: CFCIZPDQEIPLHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3-pentyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.497. The purity is usually 95%.
BenchChem offers high-quality N-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3-pentyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3-pentyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Chemical Transformations

Research has demonstrated the compound's relevance in the synthesis of tricyclic and tetracyclic N-heterocycles via Rh(III)-catalyzed annulations. This process highlights the compound's role in generating synthetically important scaffolds with a broad range of functional group tolerance and yields. Such synthetic pathways are critical for developing novel molecular structures with potential pharmaceutical applications (Nunewar et al., 2021).

Antimicrobial and Antifungal Activities

Studies have synthesized derivatives demonstrating significant antimicrobial and antifungal activities. For instance, pyrazoline and pyrazole derivatives have been evaluated against various pathogens, showing potential as antimicrobial agents. This indicates the compound's utility in generating new molecules with bioactive properties, which could lead to the development of new antimicrobial and antifungal medications (Hassan, 2013).

Anticancer Properties

Derivatives have been identified with remarkable antitumor activity against multiple cancer cell lines, suggesting the compound's framework is beneficial for developing anticancer agents. The ability to inhibit cancer cell growth highlights its potential in medicinal chemistry for creating more effective cancer therapies (Alafeefy et al., 2015).

Pharmaceutical Applications and Bioavailability

The compound has been used to synthesize tryptanthrin derivatives, which are noted for their pharmaceutical applications. Research on these derivatives has evaluated their bioavailability and potential as anti-inflammatory drugs, demonstrating the compound's role in developing new therapeutic agents (Kovrizhina et al., 2022).

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3-pentyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-2-3-6-13-28-23(30)19-10-9-16(14-21(19)27-24(28)31)22(29)25-12-11-17-15-26-20-8-5-4-7-18(17)20/h4-5,7-8,15-16,19,21,26H,2-3,6,9-14H2,1H3,(H,25,29)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTRJRZMCOWMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2CCC(CC2NC1=O)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 156591480

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